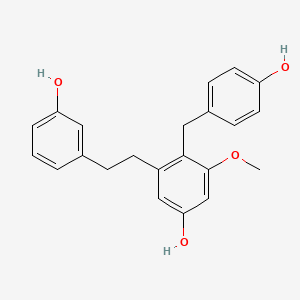

Isoarundinin I

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H22O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol |

InChI |

InChI=1S/C22H22O4/c1-26-22-14-20(25)13-17(8-5-15-3-2-4-19(24)11-15)21(22)12-16-6-9-18(23)10-7-16/h2-4,6-7,9-11,13-14,23-25H,5,8,12H2,1H3 |

InChI Key |

GSRRYHALFWAEMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Isoarundinin I: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina graminifolia (D.Don) Hochr., has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, based on available literature, are presented to facilitate further research and development. This document aims to serve as a foundational resource for scientists investigating the potential of this compound in drug discovery.

Chemical Structure and Properties

This compound is a bibenzyl derivative, a class of stilbenoids characterized by two phenyl rings linked by an ethylene (B1197577) bridge. Its formal chemical name is 3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol.[1] The structure features a methoxy (B1213986) group and three hydroxyl groups, which contribute to its chemical reactivity and biological activity.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-[2-(3-hydroxyphenyl)ethyl]-4-[(4-hydroxyphenyl)methyl]-5-methoxyphenol | [1] |

| Molecular Formula | C₂₂H₂₂O₄ | [2][3] |

| Molecular Weight | 350.41 g/mol | [2] |

| CAS Number | 151538-57-7 | [2] |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate (B1210297), and other organic solvents |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the original detailed spectral data from the initial isolation is not fully available in the public domain, the structural confirmation is based on the analysis of its ¹H-NMR and ¹³C-NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 7.5 | 100 - 160 |

| Methylene Protons (-CH₂-) | 2.5 - 4.0 | 30 - 45 |

| Methoxyl Protons (-OCH₃) | ~3.8 | ~55 |

| Phenolic Hydroxyl Protons (-OH) | Variable (depending on solvent and concentration) | - |

Note: These are approximate chemical shift ranges for the class of compounds and the specific values for this compound would require experimental determination or access to the original research data.

Experimental Protocols

Isolation and Purification of this compound from Arundina graminifolia

The following is a generalized protocol for the isolation of stilbenoids, including this compound, from the rhizomes of Arundina graminifolia, based on established phytochemical methods.

Workflow for Isolation and Purification

Caption: Figure 1. General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The rhizomes of Arundina graminifolia are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as 95% ethanol, using a Soxhlet apparatus or by refluxing.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. Typically, the extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Stilbenoids like this compound are often enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as size exclusion chromatography on Sephadex LH-20, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

Stilbenoids, as a class of compounds, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] While specific in-depth studies on the biological mechanisms of this compound are limited, its chemical structure suggests potential involvement in several key signaling pathways.

Anti-inflammatory Activity

Natural stilbenoids are recognized for their anti-inflammatory properties.[5] One of the primary mechanisms underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which leads to the production of pro-inflammatory cytokines. It is plausible that this compound, like other stilbenoids, may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Caption: Figure 2. Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Anticancer Activity

Many stilbenoids have demonstrated cytotoxic activity against various cancer cell lines.[4] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death). The intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, is a common target.

Caption: Figure 3. Potential involvement of this compound in the intrinsic apoptotic pathway.

Future Directions

While the chemical structure of this compound has been established, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies to unambiguously assign all proton and carbon signals.

-

Total Synthesis: Development of a synthetic route to this compound to enable the preparation of larger quantities for biological testing and the generation of analogues with improved activity and pharmacokinetic properties.

-

In-depth Biological Evaluation: Systematic screening of this compound against a panel of cancer cell lines and in various models of inflammation to quantify its potency (e.g., IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a molecular level.

-

In Vivo Studies: Evaluation of the efficacy, toxicity, and pharmacokinetic profile of this compound in animal models of disease.

Conclusion

This compound is a structurally interesting stilbenoid with the potential for development as a therapeutic agent. This technical guide consolidates the current knowledge on its chemical structure and provides a framework for future research. The detailed experimental protocols and a discussion of its potential biological activities are intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the full therapeutic potential of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Phytochemistry and pharmacological activities of Arundina graminifolia (D.Don) Hochr. And other common Orchidaceae medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Natural Source of Isoarundinin I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of Isoarundinin I, a stilbenoid of interest for its potential biological activities. This document consolidates available scientific information, presents key data in a structured format, and outlines detailed experimental protocols relevant to its isolation and characterization.

Discovery and Natural Source

This compound, also reported in the initial literature as arundinin , is a naturally occurring stilbenoid. It was first isolated and identified by Majumder and Ghosal in 1993.[1]

The primary natural source of this compound is the orchid Arundina graminifolia , also known by its synonym Arundina bambusifolia.[1][2] This terrestrial orchid is found in tropical and subtropical regions of Asia. Stilbenoids, including this compound, are recognized as significant secondary metabolites within this plant species.[2]

Chemical and Physical Properties

This compound is a bibenzyl derivative. The key data for this compound are summarized in the table below.

| Property | Data | Reference |

| Compound Name | This compound (arundinin) | [1] |

| Chemical Structure | 3,3′-dihydroxy-4-(p-hydroxybenzyl)-5-methoxybibenzyl | |

| Molecular Formula | C₂₂H₂₂O₄ | |

| Molecular Weight | 350.41 g/mol | |

| Class | Stilbenoid | |

| Natural Source | Arundina graminifolia (Arundina bambusifolia) | |

| Plant Part | Aerial parts (stems and leaves) |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound. While the specific experimental details from the original 1993 publication by Majumder and Ghosal were not fully accessible, the protocol provided here is a representative procedure for the isolation of stilbenoids from Arundina graminifolia, based on more recent studies on this plant.

-

Collection: The aerial parts (stems and leaves) of Arundina graminifolia are collected.

-

Drying: The collected plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity. A common sequence is to start with a nonpolar solvent like n-hexane or petroleum ether to remove lipids and pigments, followed by a medium-polarity solvent like ethyl acetate (B1210297), and finally a polar solvent such as methanol (B129727). Stilbenoids are typically extracted in the ethyl acetate and methanol fractions.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain the crude extracts.

The crude extract containing the stilbenoids is subjected to a series of chromatographic techniques for the isolation of pure this compound.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, eluting with a solvent such as methanol. This step separates compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using preparative HPLC with a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water, allowing for the isolation of highly pure this compound.

The structure of the purified this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

-

¹³C-NMR: Determines the number of carbon atoms and their types (e.g., methyl, methylene, aromatic, carbonyl).

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the stilbenoid chromophore.

Visualizations

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Isoarundinin I in Arundina bambusifolia

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: December 2, 2025

Abstract

Isoarundinin I, a bibenzyl derivative isolated from the bamboo orchid Arundina bambusifolia (syn. Arundina graminifolia), belongs to the diverse class of stilbenoids, compounds of significant interest for their potential pharmacological activities. While the complete and specific biosynthetic pathway of this compound remains to be fully elucidated, extensive research into stilbenoid and bibenzyl biosynthesis in orchids and other plants provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding, presenting a proposed biosynthetic route from primary metabolism to the final complex structure of this compound. It integrates data from transcriptome analyses of A. graminifolia, general enzymatic functions of relevant protein families, and standard experimental protocols for the analysis of plant secondary metabolites. This document aims to serve as a foundational resource for researchers seeking to unravel the precise molecular mechanisms of this compound synthesis, a critical step for its potential biotechnological production and therapeutic development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, leading to the formation of a bibenzyl core structure, which is subsequently modified through a series of hydroxylation, methylation, and benzylation reactions.

Core Pathway: From Phenylalanine to the Bibenzyl Scaffold

The initial steps are shared with the general phenylpropanoid and stilbenoid biosynthesis pathways. L-phenylalanine, derived from the shikimate pathway, serves as the primary precursor.

-

Deamination of L-Phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.[1][2]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.[1][2]

-

CoA Ligation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2]

-

Bibenzyl Synthesis: This is the key branching point. Bibenzyl synthase (BBS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Unlike stilbene (B7821643) synthase (STS) which performs an aldol (B89426) condensation to form a stilbene, BBS is believed to involve a reduction step prior to or during cyclization, leading to the formation of a dihydropinosylvin (B175631) (bibenzyl) scaffold.[3][4][5] Transcriptome analysis of A. graminifolia has identified candidate genes for PAL, C4H, 4CL, and bibenzyl synthase, supporting the presence of this core pathway.[1][6]

Putative Downstream Modifications to this compound

Starting from a basic dihydroxylated bibenzyl core, a series of tailoring reactions are necessary to arrive at the final structure of this compound (3,3'-dihydroxy-2-(p-hydroxybenzyl)-5-methoxybibenzyl). The precise order of these steps is currently unknown.

-

Hydroxylation: Additional hydroxyl groups are likely introduced by cytochrome P450 monooxygenases (CYPs). Transcriptome data from A. graminifolia and Dendrobium officinale have revealed the upregulation of several CYP genes, such as CYP84A1 and CYP98A2, in tissues accumulating bibenzyls, suggesting their role in modifying the aromatic rings.[1][2][7]

-

O-Methylation: The methoxy (B1213986) group at the C-5 position is introduced by an O-methyltransferase (OMT), which uses S-adenosyl methionine (SAM) as a methyl donor. OMTs are well-known for their role in modifying stilbenoids, such as the conversion of resveratrol (B1683913) to pterostilbene (B91288).[8][9][10]

-

Benzylation: A key modification is the addition of a p-hydroxybenzyl group at the C-2 position. This reaction would be catalyzed by a benzyltransferase, an enzyme class known to be involved in plant secondary metabolism, although a specific enzyme for this reaction in Arundina has not yet been identified. This precursor, p-hydroxybenzyl alcohol or a derivative, would also be derived from the phenylpropanoid pathway.

Quantitative Data

Currently, specific quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or precise yields, is not available in the literature. However, a study on A. graminifolia provides context on the accumulation of related compounds in different tissues.

| Compound Class | Leaf | Root | Stem | Flower | Fruit | Unit | Reference |

| Phenylpropanoid | ~1.8 | ~0.7 | ~0.6 | ~0.5 | ~0.4 | mg/g | [1] |

| Bibenzyl | ~0.9 | ~0.6 | ~0.2 | ~0.2 | ~0.1 | mg/g | [1] |

| Flavone | ~0.2 | ~0.1 | ~0.4 | ~0.1 | ~0.1 | mg/g | [1] |

Table 1: Concentration of major phytochemicals in different tissues of Arundina graminifolia. Data is estimated from graphical representations in the source.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of transcriptomic, proteomic, and metabolomic approaches. Below are generalized protocols based on methodologies applied to A. graminifolia and other orchids for the study of secondary metabolism.

Plant Material Extraction for Metabolite Analysis

This protocol outlines a general procedure for the extraction of stilbenoids and related phenolic compounds from Arundina bambusifolia.

References

- 1. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia [frontiersin.org]

- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. De novo biosynthesis of pterostilbene in an Escherichia coli strain using a new resveratrol O-methyltransferase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arundiquinone: Spectroscopic Characterization and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic data and experimental methodologies used in the characterization of arundiquinone, a novel phenanthrenequinone (B147406) isolated from the orchid Arundina graminifolia.

Introduction

Arundiquinone is a recently discovered phenanthrene (B1679779) derivative isolated from the aerial parts of Arundina graminifolia, an orchid species with a history of use in traditional medicine.[1][2] The structural elucidation of this compound was accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy. This document serves as a comprehensive technical resource, presenting the available spectroscopic data for arundiquinone and the experimental protocols for its isolation and characterization.

Spectroscopic Data

The spectroscopic data presented here are based on the published literature and are pivotal for the structural confirmation of arundiquinone.

Mass Spectrometry (MS)

High-resolution mass spectrometry was crucial in determining the molecular formula of arundiquinone.

| Parameter | Value |

| Ionization Mode | Positive |

| Mass Analyzer | Electrospray Ionization (ESI) |

| Molecular Formula | C₁₆H₁₂O₅ |

| Observed m/z | [M+H]⁺ 285.0760 |

| Calculated m/z | [M+H]⁺ 285.0758 |

Infrared (IR) Spectroscopy

The IR spectrum of arundiquinone provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3292 | O-H stretching (hydroxyl group) |

| 1670 | C=O stretching (carbonyl group) |

| 1605, 1585, 843, 797 | C=C stretching (aromatic ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy were instrumental in elucidating the complex structure of arundiquinone. The following table summarizes the key ¹H and ¹³C NMR chemical shifts, along with important 2D NMR correlations (HMBC).

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | HMBC Correlations (H → C) |

| 1 | 181.4 | - | - |

| 2 | - | - | H-3 |

| 3 | - | - | - |

| 4 | 188.5 | - | - |

| 4a | - | - | - |

| 4b | - | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| 7 | 158.7 | - | - |

| 8 | - | - | H-10 |

| 8a | - | - | - |

| 9 | - | - | H-8, H-10 |

| 10 | - | - | - |

| 10a | - | - | - |

| 2-OCH₃ | - | - | - |

| 9-OCH₃ | - | - | - |

Note: The complete numerical data for all proton and carbon signals were not available in the public domain. The table reflects the described structural features and correlations.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of arundiquinone.

Isolation of Arundiquinone

Arundiquinone was isolated from the ethyl acetate (B1210297) extract of the aerial parts of Arundina graminifolia. The general workflow is as follows:

-

Extraction : The air-dried and powdered aerial parts of the plant were subjected to successive extractions with cyclohexane, ethyl acetate, and methanol.[1]

-

Chromatography : The ethyl acetate extract was then subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Silica Gel Column Chromatography : For initial fractionation of the crude extract.

-

Sephadex LH-20 Column Chromatography : For further separation based on molecular size.

-

Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For the final purification of arundiquinone.[1]

-

Spectroscopic Analysis

-

NMR Spectroscopy : 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR spectra were recorded on a spectrometer, likely in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Mass Spectrometry : HR-ESI-MS was performed to obtain high-resolution mass data, allowing for the determination of the elemental composition.

-

IR Spectroscopy : The IR spectrum was likely obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of arundiquinone.

This guide provides a foundational understanding of the spectroscopic properties and the experimental approach for the characterization of arundiquinone. For researchers in natural product chemistry and drug discovery, this information can serve as a valuable reference for further investigation of this and related compounds.

References

Isoarundinin I: A Technical Guide to its Potential Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarundinin I is a stilbenoid compound isolated from plants such as Arundina graminifolia. Stilbenoids as a chemical class are known to possess a variety of pharmacological activities, which has led to increasing interest in the therapeutic potential of individual members like this compound. This technical guide provides a comprehensive overview of the currently available data on the pharmacological properties of this compound, with a focus on its cytotoxic and anti-inflammatory effects. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing existing quantitative data, providing detailed experimental protocols, and visualizing relevant biological pathways and workflows. It is important to note that while the broader class of stilbenoids is recognized for antioxidant and wide-ranging anticancer activities, specific experimental data for this compound in these areas are limited in publicly accessible literature.

Pharmacological Activities of this compound

Current research indicates that this compound exhibits measurable cytotoxic and anti-inflammatory properties. The following sections provide a detailed analysis of the available quantitative data and the experimental methodologies used to ascertain these activities.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against human leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values from a key study are summarized in the table below.

Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines

| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |

| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84[1] |

| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37[1] |

Anti-inflammatory Activity

This compound has been shown to inhibit key inflammatory responses in human neutrophils. Specifically, it inhibits superoxide (B77818) anion generation and elastase release induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).

Table 2: Anti-inflammatory Activity of this compound in Human Neutrophils

| Activity Assessed | Inhibition Target | Reported IC₅₀ (µM) |

| Anti-inflammatory | Inhibition of fMLP/cytochalasin B-induced superoxide anion generation | 2.8[2] |

| Anti-inflammatory | Inhibition of fMLP/cytochalasin B-induced elastase release | 2.8[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the available literature for the assessment of the pharmacological properties of this compound.

Cytotoxicity Assay (Resazurin Assay)

This protocol details the methodology used to evaluate the cytotoxic activity of this compound against the human leukemia cell lines CCRF-CEM and CEM/ADR5000.[1]

1. Cell Culture and Maintenance:

- Cell Lines:

- CCRF-CEM: A human acute lymphoblastic leukemia cell line.[1]

- CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM.[1]

- Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[1]

- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[1]

2. Assay Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well.[1]

- Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

- Treatment: Add the serially diluted this compound to the wells containing the cells. Include a vehicle control with the same concentration of the solvent.[1]

- Incubation: Incubate the plates for 72 hours under standard cell culture conditions.[1]

- Resazurin Addition: Following the incubation period, add resazurin solution to each well to a final concentration of 20 µg/mL.[1]

- Second Incubation: Incubate the plates for an additional 4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.[1]

- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[1]

3. Data Analysis:

- Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves generated from the fluorescence data.[1]

Anti-inflammatory Assays

The following are detailed protocols for assessing the anti-inflammatory activity of this compound in human neutrophils, based on established methodologies.

1. Inhibition of fMLP/Cytochalasin B-Induced Superoxide Anion Generation:

- Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

- Assay Principle: This assay measures the production of superoxide anions by neutrophils, a key event in the inflammatory response. The superoxide dismutase-inhibitable reduction of ferricytochrome c is a common method for this measurement.

- Procedure:

- Pre-incubate the isolated human neutrophils with varying concentrations of this compound for 5 minutes.

- Prime the neutrophils with cytochalasin B.

- Induce superoxide anion generation by adding fMLP.

- Measure the reduction of ferricytochrome c spectrophotometrically.

- Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the superoxide anion generation.

2. Inhibition of fMLP/Cytochalasin B-Induced Elastase Release:

- Neutrophil Preparation: Isolate and prepare human neutrophils as described above.

- Assay Principle: This assay quantifies the release of elastase, a serine protease stored in the azurophilic granules of neutrophils, which contributes to tissue damage during inflammation. A chromogenic substrate for elastase, such as MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide, is used.

- Procedure:

- Pre-incubate the isolated human neutrophils with different concentrations of this compound for 5 minutes.

- Prime the cells with cytochalasin B.

- Stimulate elastase release with fMLP.

- Add the elastase substrate to the cell suspension.

- Monitor the cleavage of the substrate by measuring the change in absorbance over time using a spectrophotometer.

- Data Analysis: Determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of elastase release.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

References

Isoarundinin I: An Enigmatic Stilbenoid with Unexplored Phytoalexin Potential

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Executive Summary

Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina graminifolia (synonymous with Arundina bambusifolia), presents a compelling yet under-investigated profile within the realm of natural products.[1] While its classification as a stilbenoid suggests potential biological activities, including a role as a phytoalexin, the current body of scientific literature lacks in-depth studies to substantiate this hypothesis. This technical guide consolidates the available information on this compound, contextualizes its potential based on the broader class of stilbenoids, and outlines a theoretical framework for future investigation into its properties. At present, there is a notable absence of quantitative data on its bioactivity and specific experimental protocols related to its mechanism of action.

Introduction to this compound

This compound is a naturally occurring phenolic compound belonging to the stilbenoid family.[1] These compounds are recognized for their diverse pharmacological activities. The structural features of stilbenoids, particularly the presence of hydroxyl groups on the aromatic rings, often confer antioxidant, anti-inflammatory, and antimicrobial properties. While the specific biological functions of this compound remain largely uncharacterized, its chemical nature positions it as a candidate for investigation as a phytoalexin—a substance produced by plants as a defense mechanism against pathogens.

Current State of Research

Research directly focused on this compound is sparse. It has been identified as a constituent of the orchid Arundina graminifolia, a plant with a history of use in traditional medicine.[1] The majority of the available information is limited to its isolation and structural elucidation.

A related compound, Isoarundinin II, also found in the same plant, has been suggested to possess potential antioxidant, anti-inflammatory, and cytotoxic properties, although detailed studies are also lacking for this analogue.[2] The exploration of Isoarundinin II's potential signaling pathway modulation, such as the NF-κB and MAPK pathways, provides a theoretical basis for investigating similar mechanisms for this compound.[2]

The Phytoalexin Hypothesis: A Path Forward

The core of the phytoalexin concept is the induction of antimicrobial compounds in response to pathogen attack. To establish this compound as a phytoalexin, a systematic series of investigations would be required. The following proposed experimental workflow outlines a logical progression for this research.

References

Literature review on the biological activity of Isoarundinin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarundinin I is a natural product isolated from orchids, which has recently garnered attention for its potential biological activities. This technical guide provides a comprehensive review of the currently available scientific literature on the biological evaluation of this compound, with a focus on its cytotoxic effects. The information presented herein is primarily derived from a key study by Geske et al., which appears to be the seminal work on the biological activity of this compound.[1] This guide aims to serve as a detailed summary of the existing experimental data and protocols to aid researchers interested in further investigating this molecule.

Cytotoxic Activity of this compound

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. Research suggests that this compound has the potential to inhibit the growth of both sensitive and multidrug-resistant cancer cells.[2][3][4][5]

Quantitative Data

The cytotoxic activity of this compound was evaluated against two human leukemia cell lines: CCRF-CEM (a sensitive line) and CEM/ADR5000 (a multidrug-resistant subline that overexpresses P-glycoprotein).[1] The half-maximal inhibitory concentration (IC₅₀) values from this research are summarized in the table below.

| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |

| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 |

| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37 |

Table 1: Cytotoxicity of this compound against Human Leukemia Cell Lines.[1]

Experimental Protocols

The following section details the methodology used for the cytotoxicity evaluation of this compound.

Cell Culture and Maintenance[1]

-

Cell Lines:

-

CCRF-CEM: A human acute lymphoblastic leukemia cell line.

-

CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM.

-

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (Resazurin Assay)[1]

The workflow for the resazurin-based cytotoxicity assay is depicted in the diagram below.

Workflow for the Resazurin-Based Cytotoxicity Assay.

Detailed Steps:

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well.[1]

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to the desired concentrations in the culture medium.[1]

-

Treatment: The serially diluted this compound was added to the wells containing the cells. A vehicle control was also included.[1]

-

Incubation: The plates were incubated for 72 hours under standard cell culture conditions.[1]

-

Resazurin Addition: After the 72-hour incubation, a resazurin solution was added to each well to a final concentration of 20 µg/mL.[1]

-

Second Incubation: The plates were incubated for an additional 4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.[1]

-

Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[1]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves generated from the fluorescence data.[1]

Other Biological Activities

Conclusion

The available data, primarily from a single key study, indicates that this compound exhibits cytotoxic activity against both drug-sensitive and multidrug-resistant leukemia cell lines. The provided experimental protocol for the resazurin assay offers a foundation for researchers to replicate and build upon these findings. However, the biological activity profile of this compound remains largely unexplored, presenting significant opportunities for future research into its mechanism of action and potential therapeutic applications in oncology and other areas. There is a clear need for further investigation to elucidate other potential biological activities, such as anti-inflammatory effects, and to understand the signaling pathways through which this compound exerts its cytotoxic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Xylochemical Synthesis and Biological Evaluation of the Orchidaceous Natural Products this compound, Bleochrin F, Blestanol K, and Pleionol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Xylochemical Synthesis and Biological Evaluation of the Orchidaceous Natural Products this compound, Bleochrin F, Blestanol K, and Pleionol - Journal of Natural Products - Figshare [acs.figshare.com]

- 6. Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

- 8. Phytochemistry, pharmacology and clinical applications of the traditional Chinese herb Pseudobulbus Cremastrae seu Pleiones (Shancigu): A review - Arabian Journal of Chemistry [arabjchem.org]

Isoarundinin I: A Preliminary Technical Guide on its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available scientific data on the anticancer potential of Isoarundinin I. It is important to note that the research on this specific compound is in its preliminary stages, with publicly accessible data originating primarily from a single key study. Therefore, this document serves as a summary of existing findings and a guide for future research rather than a comprehensive whitepaper on a well-studied molecule.

Introduction

This compound is a stilbenoid compound that has been identified as a subject of interest in anticancer research. Stilbenoids, a class of natural phenols, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a concise overview of the quantitative data, experimental protocols, and potential areas of mechanistic investigation related to this compound's effects on cancer cells.

Quantitative Data Presentation

The primary quantitative data available for this compound pertains to its cytotoxic activity against two human leukemia cell lines: the drug-sensitive parental line CCRF-CEM and its multidrug-resistant subline, CEM/ADR5000. The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of incubation using a resazurin-based assay.

| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |

| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 |

| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37 |

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate this compound. This protocol is based on the seminal work available on this compound.

Cell Culture and Maintenance

-

Cell Lines:

-

CCRF-CEM: A human acute lymphoblastic leukemia cell line.

-

CEM/ADR5000: A multidrug-resistant subline of CCRF-CEM which overexpresses P-glycoprotein.

-

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (Resazurin Assay)

The resazurin assay is a colorimetric method used to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock was then serially diluted to the desired concentrations in the culture medium.

-

Treatment: The serially diluted this compound was added to the wells containing the cells. A vehicle control, containing the same concentration of the solvent used for the compound, was also included in the experiment.

-

Incubation: The plates were incubated for 72 hours under standard cell culture conditions.

-

Resazurin Addition: After the incubation period, a resazurin solution was added to each well.

-

Measurement: The plates were incubated for a further period (typically 1-4 hours) to allow for the conversion of resazurin to resorufin. The fluorescence or absorbance was then measured using a microplate reader.

-

Data Analysis: The IC₅₀ values were calculated from the dose-response curves generated from the fluorescence or absorbance readings.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps in determining the cytotoxic effects of this compound on cancer cell lines.

Hypothetical Signaling Pathway for Apoptosis Induction

Currently, there is no specific data on the signaling pathways modulated by this compound. However, many anticancer compounds exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which could be potential areas of investigation for this compound's mechanism of action. This diagram is for illustrative purposes only and is not based on experimental data for this compound.

Conclusion and Future Directions

The existing data, while limited, suggests that this compound possesses cytotoxic activity against human leukemia cell lines, including a multidrug-resistant variant. This preliminary finding warrants further investigation into its anticancer potential. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the efficacy of this compound against a wider panel of human cancer cell lines from different tissues of origin.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound induces cell death, including investigation of its effects on apoptosis, cell cycle progression, and autophagy.

-

Signaling Pathway Analysis: Identifying the specific signaling pathways modulated by this compound, such as the MAPK, PI3K/Akt, or NF-κB pathways, which are commonly implicated in cancer.

-

In Vivo Studies: Assessing the antitumor efficacy and safety of this compound in preclinical animal models of cancer.

-

Synergistic Combination Studies: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents, particularly in the context of drug resistance.

The development of this compound as a potential anticancer agent will depend on a more comprehensive understanding of its biological activities, which can only be achieved through further rigorous scientific inquiry.

Investigating the Anti-inflammatory Potential of Isoarundinin I: A Technical Guide

Abstract

Isoarundinin I, a stilbenoid compound isolated from the orchid Arundina graminifolia, presents a promising avenue for anti-inflammatory research. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the anti-inflammatory effects of this compound. Due to the nascent stage of research on this specific compound, this document supplements the available data with established methodologies and the known anti-inflammatory mechanisms of the broader stilbenoid class of molecules. This guide aims to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this compound by detailing relevant experimental protocols, summarizing the available quantitative data, and visualizing the implicated signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of the body's defense mechanisms. However, chronic and unresolved inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The plant kingdom is a rich source of bioactive molecules with therapeutic potential, and stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.

This compound is a stilbenoid found in Arundina graminifolia, an orchid with a history of use in traditional medicine for its detoxifying and anti-inflammatory properties. While research specifically on this compound is still emerging, the known activities of related stilbenoids suggest its potential to modulate key inflammatory pathways. This guide synthesizes the available data on this compound and provides a framework for its further investigation as a potential anti-inflammatory agent.

Quantitative Data

The available quantitative data on the direct anti-inflammatory and cytotoxic effects of this compound is currently limited. The following tables summarize the existing data.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Cell Line/System | Parameter | Result (IC50) |

| Inhibition of fMLP/cytochalasin B-induced superoxide (B77818) anion generation | Human neutrophils | Anti-inflammatory | 1.7 µM |

Table 2: Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time | Result (IC50) |

| CCRF-CEM (human leukemia) | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 µM |

| CEM/ADR5000 (multidrug-resistant leukemia) | Resazurin Assay | 72 hours | 60.42 ± 1.37 µM |

Implicated Signaling Pathways

Stilbenoids are known to exert their anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. While direct evidence for this compound is not yet available, the NF-κB and MAPK pathways are the most probable targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Stilbenoids are known to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that regulate the expression of inflammatory genes. Several stilbenoids have been shown to inhibit the phosphorylation of MAPKs, thereby attenuating the inflammatory response.

Caption: Hypothesized modulation of the MAPK pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet widely published. However, standard methodologies can be employed to investigate its anti-inflammatory activities.

General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of the anti-inflammatory effects of this compound.

Caption: General workflow for in vitro anti-inflammatory evaluation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

-

Cell Line: RAW 264.7 murine macrophages.

-

Method:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6 Production Assays (ELISA)

These assays quantify the levels of specific pro-inflammatory mediators in the cell culture supernatant using enzyme-linked immunosorbent assays.

-

Cell Line: RAW 264.7 murine macrophages.

-

Method:

-

Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific commercial kits used.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentrations of PGE2, TNF-α, and IL-6 using the respective standard curves provided with the kits.

-

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.

-

Cell Line: RAW 264.7 murine macrophages.

-

Method:

-

Seed cells in larger culture dishes (e.g., 6-well plates).

-

Pre-treat with this compound and stimulate with LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events, longer for protein expression).

-

Lyse the cells to extract total protein or cellular fractions (cytoplasmic and nuclear).

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, p38, etc.).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cytotoxicity Assay (Resazurin Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

-

Cell Line: RAW 264.7 murine macrophages.

-

Method:

-

Seed cells in a 96-well plate.

-

Treat the cells with the same concentrations of this compound used in the anti-inflammatory assays for the same duration (e.g., 24 hours).

-

Add resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Future Directions

The preliminary data and the established activities of related stilbenoids suggest that this compound is a compelling candidate for further anti-inflammatory drug discovery and development. Future research should focus on:

-

Comprehensive In Vitro Profiling: Systematically evaluating the effects of this compound on a wider range of inflammatory mediators and cell types.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

Conclusion

While the body of research specifically focused on the anti-inflammatory properties of this compound is still in its early stages, the available data, combined with the well-documented activities of stilbenoids, provides a strong rationale for its continued investigation. This technical guide offers a foundational framework of the knowns and the probable mechanisms, along with standardized protocols, to facilitate and guide future research into the therapeutic potential of this promising natural product.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Isoarundinin I

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the first total synthesis of Isoarundinin I, a stilbenoid compound isolated from Arundina graminifolia. The synthesis strategy is based on a xylochemical approach, utilizing renewable starting materials. The key transformations include a regioselective aromatic bromination and an acid-promoted intramolecular cyclization.

Chemical Structure

This compound is a bibenzyl natural product with the following structure:

IUPAC Name: 3-((4-hydroxy-3-methoxyphenyl)methyl)-5-methoxy-2-(2-phenylethyl)phenol

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis of this compound.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Esterification | 3,5-dihydroxybenzoic acid | Methyl 3,5-dihydroxybenzoate | 98 |

| 2 | Isopropylation | Methyl 3,5-dihydroxybenzoate | Methyl 3-hydroxy-5-(isopropoxy)benzoate | 40 |

| 3 | Bromination | Methyl 3-hydroxy-5-(isopropoxy)benzoate | Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate | 95 |

| 4 | Suzuki Coupling | Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate | Methyl 3-hydroxy-5-isopropoxy-2-vinylbiphenyl | 85 |

| 5 | O-Alkylation | Methyl 3-hydroxy-5-isopropoxy-2-vinylbiphenyl | Methyl 3-(benzyloxy)-5-isopropoxy-2-vinylbiphenyl | 92 |

| 6 | Hydroboration-Oxidation | Methyl 3-(benzyloxy)-5-isopropoxy-2-vinylbiphenyl | Methyl 3-(benzyloxy)-2-(2-hydroxyethyl)-5-isopropoxybenzoate | 88 |

| 7 | Mesylation | Methyl 3-(benzyloxy)-2-(2-hydroxyethyl)-5-isopropoxybenzoate | Methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate | 97 |

| 8 | Friedel-Crafts Alkylation | Methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate | Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate | 75 |

| 9 | Reduction | Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate | (9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol | 95 |

| 10 | Hydrogenation/Deprotection | (9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol | This compound | 80 |

Experimental Protocols

Step 1: Methyl 3,5-dihydroxybenzoate

-

To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (B129727), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is diluted with ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.

Step 3: Methyl 2-bromo-3-hydroxy-5-(isopropoxy)benzoate

-

To a solution of methyl 3-hydroxy-5-(isopropoxy)benzoate (1.0 eq) in dichloromethane (B109758) at 0 °C, N-bromosuccinimide (1.05 eq) is added portionwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with saturated sodium thiosulfate (B1220275) solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Step 8: Methyl 9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cycloheptene-2-carboxylate

-

To a solution of methyl 3-(benzyloxy)-5-isopropoxy-2-(2-((methylsulfonyl)oxy)ethyl)benzoate (1.0 eq) in anhydrous dichloromethane at 0 °C, triflic acid (2.0 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour.

-

The reaction is carefully quenched with saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Step 10: this compound

-

To a solution of (9-(benzyloxy)-7-isopropoxy-5H-dibenzo[a,d]cyclohepten-2-yl)methanol (1.0 eq) in a mixture of methanol and ethyl acetate, palladium on carbon (10 mol %) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by preparative thin-layer chromatography to afford this compound.

Visualizations

Caption: Total Synthesis Pathway of this compound.

Caption: General Experimental Workflow.

Application Notes and Protocols for the Isolation and Purification of Isoarundinin I from Orchids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoarundinin I is a bibenzyl stilbenoid compound that has been isolated from the orchid species Arundina graminifolia (also known as Arundina bambusifolia). Stilbenoids from orchids are a class of phenolic compounds recognized for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.[1] Preliminary studies suggest that this compound may possess potential in inhibiting the growth of both sensitive and multidrug-resistant cancer cells.[1] This document provides detailed protocols for the isolation and purification of this compound, along with methods for its characterization and potential biological applications.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,5-dimethoxy-4'-hydroxybibenzyl | |

| Molecular Formula | C₁₆H₁₈O₃ | |

| Molecular Weight | 258.31 g/mol | |

| Class | Stilbenoid (Bibenzyl) | [2] |

| Source | Arundina graminifolia | [2] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), acetone, and chloroform (B151607). Sparingly soluble in water. |

Experimental Protocols

Plant Material Collection and Preparation

Fresh aerial parts (stems and leaves) of Arundina graminifolia should be collected. A voucher specimen should be deposited in a recognized herbarium for authentication. The plant material is then washed with distilled water to remove any debris, air-dried in the shade at room temperature for 1-2 weeks, and then pulverized into a coarse powder using a mechanical grinder.

Extraction of Crude this compound

The powdered plant material is subjected to solvent extraction to obtain a crude extract containing this compound and other phytochemicals.

Protocol:

-

Macerate the dried, powdered aerial parts of A. graminifolia (e.g., 1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

The crude extract can be stored at 4°C until further processing.

Fractionation of the Crude Extract

The crude ethanol extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity. Stilbenoids like this compound are typically found in the ethyl acetate fraction.

Protocol:

-

Suspend the crude ethanol extract (e.g., 100 g) in distilled water (500 mL).

-

Transfer the suspension to a separatory funnel and partition successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Collect the respective fractions and concentrate them using a rotary evaporator.

-

The ethyl acetate fraction, which is expected to be enriched with this compound, is then subjected to further purification.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed for the isolation of pure this compound from the ethyl acetate fraction.

Protocol:

-

Prepare a silica (B1680970) gel (60-120 mesh) column (e.g., 5 cm diameter, 60 cm length) packed in n-hexane.

-

Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with n-hexane, followed by n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally pure ethyl acetate.

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3).

-

Visualize the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Pool the fractions showing a prominent spot corresponding to the expected Rf value of this compound.

Protocol:

-

Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column (e.g., 2.5 cm diameter, 100 cm length) equilibrated with methanol.

-

Dissolve the semi-purified extract in a minimal volume of methanol and load it onto the column.

-

Elute with methanol at a flow rate of 0.5-1 mL/min.

-

Collect fractions and monitor by TLC as described previously.

-

Combine the fractions containing the purified this compound.

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (e.g., starting with 50% methanol in water, increasing to 100% methanol over 40 minutes).

-

Flow Rate: 5-10 mL/min.

-

Detection: UV detector at 280 nm.

-

Inject the sample from the Sephadex LH-20 purification step.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

Structure Elucidation and Purity Assessment

The identity and purity of the isolated this compound should be confirmed using spectroscopic and analytical techniques.

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Analytical HPLC: To assess the purity of the final compound.

Quantitative Data Summary

| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |

| Crude Ethanol Extract | 1000 (Dried Plant) | 85.0 | 8.5 | - |

| Ethyl Acetate Fraction | 85.0 | 12.5 | 14.7 | ~40 |

| Silica Gel Chromatography | 12.5 | 1.8 | 14.4 | ~75 |

| Sephadex LH-20 Chromatography | 1.8 | 0.5 | 27.8 | ~90 |

| Preparative HPLC | 0.5 | 0.3 | 60.0 | >98 |

Visualizations

Caption: General workflow for the isolation and purification of this compound.

Potential Biological Activity and Signaling Pathways

Stilbenoids, including bibenzyls from orchids, have been reported to possess cytotoxic activity against cancer cells.[1] While the specific signaling pathways modulated by this compound are not yet fully elucidated, it is hypothesized to interfere with key pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, which are common targets for anticancer agents.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Isoarundinin I Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of Isoarundinin I, a stilbenoid compound. This document includes summaries of available quantitative data, detailed experimental protocols for key cell-based assays, and visual representations of experimental workflows and potential signaling pathways.

Data Presentation

The cytotoxic activity of this compound has been evaluated against human leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | Cell Line | Assay Type | Incubation Time | Reported IC₅₀ (µM) ± SD |

| This compound | CCRF-CEM | Resazurin (B115843) Assay | 72 hours | 43.36 ± 5.84 |

| This compound | CEM/ADR5000 | Resazurin Assay | 72 hours | 60.42 ± 1.37 |

Data sourced from Geske et al. (2023).[1]

Experimental Protocols

Detailed methodologies for assessing the anticancer properties of this compound are provided below. These protocols cover the evaluation of cytotoxicity, the induction of apoptosis, and the analysis of cell cycle distribution.

Cytotoxicity Assessment using Resazurin Assay

This protocol is adapted from the methodology used to generate the IC₅₀ values in the data presentation section.[1]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Principle: The resazurin assay measures cell viability based on the ability of metabolically active cells to reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[2][3][4][5]

Materials:

-

Cancer cell lines (e.g., CCRF-CEM, CEM/ADR5000)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator.[1]

-

-

Resazurin Addition and Incubation:

-

Add 20 µL of resazurin solution to each well.

-

Incubate the plate for an additional 1-4 hours.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Stilbenoids are known to induce apoptosis in cancer cells.[6][7][8] This protocol describes a common method to quantify apoptosis.

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9][10][11][12]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with this compound at its IC₅₀ concentration and a lower concentration for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Stilbenoids have been reported to cause cell cycle arrest in cancer cells.[6][13] This protocol allows for the analysis of cell cycle distribution.

Objective: To investigate the effect of this compound on the cell cycle progression of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

70% ethanol (B145695) (ice-cold)

-

PBS

-

PI staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

The data will be displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. mdpi.com [mdpi.com]